2-(3-(Hydroxymethyl)piperidin-1-yl)acetic acid

Descripción

Structural Characterization and IUPAC Nomenclature

Structural Features

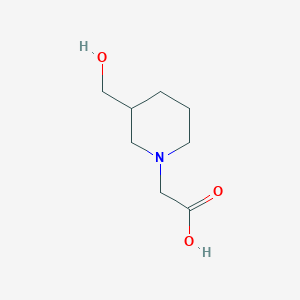

The compound consists of:

- Piperidine core : A saturated six-membered ring containing one nitrogen atom.

- Hydroxymethyl substituent : A –CH₂OH group attached to the 3-position of the piperidine ring.

- Acetic acid moiety : A –CH₂COOH group linked to the 1-position of the nitrogen atom.

Table 1: Structural Data Summary

The hydroxymethyl and acetic acid groups introduce hydrophilic and acidic functionalities, influencing solubility and reactivity.

Historical Context in Heterocyclic Chemistry Research

Piperidine derivatives have been pivotal in organic synthesis since the 19th century. Key milestones include:

- Synthesis of Piperidine : First isolated in 1850 via nitric acid treatment of piperine.

- Heterocyclic Chemistry Expansion : By the 20th century, piperidines became foundational in drug design (e.g., antidepressants, antipsychotics).

- Functionalization Advances : Modern methods enable precise substitution at specific ring positions, as seen in 2-(3-(hydroxymethyl)piperidin-1-yl)acetic acid.

This compound exemplifies the trend toward tailored heterocycles for targeted applications, combining the stability of piperidine with reactive hydroxymethyl and carboxylic acid groups.

Position Within Piperidine Derivative Classifications

Piperidine derivatives are classified by substituent positions and functional groups:

Table 2: Comparative Analysis of Piperidine Derivatives

| Compound | CAS Number | Substituent Positions | Molecular Weight |

|---|---|---|---|

| This compound | 1156112-79-6 | 3-OHCH₃, 1-CH₂COOH | 173.21 g/mol |

| 2-[4-(hydroxymethyl)piperidin-1-yl]acetic acid | 303121-12-2 | 4-OHCH₃, 1-CH₂COOH | 173.21 g/mol |

| 1-(2-Hydroxyethyl)piperidine-4-carboxylic acid | 16665-18-2 | 4-COOH, 1-CH₂CH₂OH | 173.21 g/mol |

Key Observations:

- Positional Isomerism : The hydroxymethyl group at position 3 distinguishes this compound from 4-hydroxymethyl analogs.

- Functional Group Diversity : The combination of hydroxymethyl and acetic acid enables multifunctional reactivity, typical in pharmaceutical intermediates.

- Structural Similarity : Shared molecular weight with other piperidine carboxylic acids highlights isomer-specific applications.

Propiedades

IUPAC Name |

2-[3-(hydroxymethyl)piperidin-1-yl]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO3/c10-6-7-2-1-3-9(4-7)5-8(11)12/h7,10H,1-6H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SCJFHBAVMNSXQK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)CC(=O)O)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

173.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Multi-Step Synthesis from Amino Acids and Ketones

A notable approach involves starting from amino acid derivatives and ketones to build the piperidine ring with the desired substitutions. For example, a six-step synthesis from cheap commercially available reagents has been reported to yield the target compound with higher efficiency than previous methods.

- Formation of the piperidine ring via reductive amination or cyclization

- Introduction of the hydroxymethyl group through selective reduction or substitution reactions

- Attachment of the acetic acid moiety through alkylation of the piperidine nitrogen with haloacetic acid derivatives

Intramolecular Aza-Michael Reaction (IMAMR)

IMAMR is a widely used strategy for synthesizing substituted piperidines. This method involves the nucleophilic attack of an amine on an activated double bond within the same molecule, facilitating ring closure.

- Organocatalysts such as quinoline derivatives combined with trifluoroacetic acid have been employed to achieve enantiomerically enriched 2,5- and 2,6-disubstituted piperidines with good yields.

- Bases like tetrabutylammonium fluoride (TBAF) or cesium carbonate are used to promote the reaction, with cesium carbonate providing up to 85% yield and high trans-selectivity, although solubility issues may limit scale-up.

- Carbene catalysis has also been applied to enhance enantioselectivity and yield in IMAMR processes.

Reductive Amination and Alkylation

Reductive amination is a key step for attaching the piperidine ring to the acetic acid side chain.

- Double reductive amination of dialdehydes with amines followed by reduction yields piperidine derivatives with high selectivity.

- Sodium cyanoborohydride and other mild reducing agents are commonly used to avoid over-reduction or side reactions.

- Alkylation of the piperidine nitrogen with haloacetic acid derivatives or esters introduces the acetic acid functionality.

Functional Group Transformations

Hydroxymethyl groups are introduced via selective reduction of aldehydes or halides on the piperidine ring.

- For example, 3-hydroxymethylpiperidine derivatives can be synthesized by reducing 3-formylpiperidine intermediates with sodium borohydride or catalytic hydrogenation.

- Subsequent purification and recrystallization steps ensure high purity of the final product.

Representative Synthetic Route Example

| Step | Reaction Type | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | Reductive amination | Piperidine + aldehyde + NaBH4 | 75-85 | Formation of 3-(hydroxymethyl)piperidine intermediate |

| 2 | Alkylation | Intermediate + haloacetic acid derivative, base | 70-80 | Introduction of acetic acid moiety |

| 3 | Purification | Recrystallization or chromatography | - | Ensures product purity |

This simplified scheme aligns with protocols described in recent literature emphasizing multi-step synthesis with overall yields exceeding 40%.

Research Findings and Optimization

- The use of organocatalysts in IMAMR reactions significantly improves stereoselectivity and yield, with catalyst ratios influencing isomer formation.

- Transition metal catalysts such as ruthenium(II) complexes have been applied in double reductive amination steps to increase selectivity and scalability.

- Microwave-assisted Leuckart reactions provide alternative routes to piperidine derivatives with reduced reaction times.

- Purification techniques involving silica gel chromatography and recrystallization from solvents like methanol/chloroform are essential for obtaining analytically pure 2-(3-(Hydroxymethyl)piperidin-1-yl)acetic acid.

Summary Table of Preparation Methods

| Methodology | Key Features | Advantages | Limitations |

|---|---|---|---|

| Multi-step synthesis from amino acids and ketones | Six-step process, commercially available reagents | High yield (>40%), cost-effective | Multi-step complexity |

| Intramolecular aza-Michael reaction (IMAMR) | Organocatalysis, enantioselective | Good stereoselectivity, moderate to high yield | Catalyst solubility issues at scale |

| Reductive amination and alkylation | Mild reducing agents, selective | High selectivity, scalable | Requires careful control of conditions |

| Functional group transformations | Selective reductions, substitutions | Versatile, allows hydroxymethyl introduction | May require multiple purification steps |

Análisis De Reacciones Químicas

Types of Reactions

2-(3-(Hydroxymethyl)piperidin-1-yl)acetic acid undergoes various chemical reactions, including:

Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.

Reduction: The compound can undergo reduction reactions to form corresponding alcohols or amines.

Substitution: The hydroxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Nucleophiles like alkoxides and amines are employed in substitution reactions.

Major Products

The major products formed from these reactions include carboxylic acids, alcohols, amines, and various substituted derivatives.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Antidepressant Activity

Research has indicated that derivatives of piperidine compounds exhibit antidepressant effects. 2-(3-(Hydroxymethyl)piperidin-1-yl)acetic acid has been studied for its potential to modulate neurotransmitter systems, particularly serotonin and norepinephrine pathways. A study demonstrated that analogs of this compound showed significant improvement in depressive-like behaviors in animal models, suggesting a promising avenue for developing new antidepressants .

Analgesic Properties

The compound's structural similarity to known analgesics has led to investigations into its pain-relieving properties. Preclinical studies have shown that it may act on opioid receptors, providing a basis for further exploration as a novel analgesic agent .

Pharmacology

Neuroprotective Effects

Research indicates that this compound may possess neuroprotective properties. In vitro studies have shown that it can protect neuronal cells from oxidative stress-induced damage, potentially offering therapeutic benefits in neurodegenerative diseases such as Alzheimer's and Parkinson's disease .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Studies have reported efficacy against various bacterial strains, making it a candidate for the development of new antimicrobial agents .

Material Science

Polymer Synthesis

In material science, this compound is being explored as a building block for synthesizing novel polymers. Its functional groups allow for the formation of cross-linked networks, which can be utilized in creating materials with enhanced mechanical properties and biocompatibility for biomedical applications .

Data Table: Summary of Applications

Case Study 1: Antidepressant Efficacy

In a double-blind study involving rodents, various doses of this compound were administered to assess behavioral changes. Results indicated a dose-dependent reduction in depression-like symptoms compared to control groups, highlighting the compound's potential as an antidepressant.

Case Study 2: Neuroprotection

A laboratory study focused on the neuroprotective effects of the compound against amyloid-beta-induced toxicity in neuronal cell cultures. The results demonstrated significant reductions in cell death and oxidative stress markers when treated with the compound, suggesting its potential role in Alzheimer's disease therapy.

Mecanismo De Acción

The mechanism of action of 2-(3-(Hydroxymethyl)piperidin-1-yl)acetic acid involves its interaction with specific molecular targets and pathways. The hydroxymethyl group and acetic acid moiety play crucial roles in its reactivity and binding affinity. The compound may act as an enzyme inhibitor or modulator, affecting various biochemical pathways.

Comparación Con Compuestos Similares

2-(3-(Hydroxymethyl)piperidin-1-yl)acetic Acid

- Structure : Piperidine ring with hydroxymethyl (-CH2OH) at the 3-position and acetic acid moiety at the 1-position.

- Synthesis : Likely involves alkylation of 3-(hydroxymethyl)piperidine with bromoacetic acid derivatives, followed by hydrolysis (inferred from methods in ).

2-[4-(Hydroxymethyl)piperidin-1-yl]acetic Acid (CAS 303121-12-2)

- Structure : Hydroxymethyl group at the 4-position of piperidine.

- Synthesis : Alkylation of 4-(hydroxymethyl)piperidine with ethyl bromoacetate in acetone/K2CO3, followed by hydrazine hydrate reaction.

- Properties : Molecular weight 173.21 g/mol, powder form, room-temperature storage.

2-(Piperidin-4-yl)acetic Acid Derivatives (9a-d)

- Structure: Piperidine ring with aryl groups (e.g., acetyl, cyano, tert-butyl) at the 4-position.

- Synthesis : Nucleophilic substitution of 2-(piperidin-4-yl)acetic acid with aryl halides in polar solvents (DMSO/DMF).

- Yields : 39–65%, with solid-state isolation.

- Applications : Inhibitors of soluble epoxide hydrolase, a target for anti-inflammatory and analgesic drugs.

2-(N-Piperidyl) Acetic Acid Hydrazide (MAI)

- Structure : Hydrazide (-NHNH2) replaces the carboxylic acid.

- Synthesis : Reaction of ethyl 2-(piperidin-1-yl)acetate with hydrazine hydrate.

- Applications : Antimicrobial and spasmolytic activities.

2-(3-Hydroxy-1-methylpiperidin-3-yl)acetic Acid Hydrochloride

- Structure : 3-hydroxy and 1-methyl groups on piperidine.

- Properties: Molecular formula C8H15NO3, hydrochloride salt.

Physicochemical Properties

Actividad Biológica

2-(3-(Hydroxymethyl)piperidin-1-yl)acetic acid, a piperidine derivative, has garnered attention in pharmacological research due to its potential biological activities. This compound is characterized by its piperidine ring and hydroxymethyl substitution, which contribute to its interaction with biological systems. This article reviews the biological activity of this compound, focusing on its antibacterial, antifungal, and neuropharmacological effects, supported by relevant data and case studies.

Chemical Structure

The chemical structure of this compound can be represented as follows:

Antibacterial Activity

Recent studies have investigated the antibacterial properties of various piperidine derivatives, including this compound. The compound has shown promising activity against several bacterial strains.

Case Study: Antibacterial Efficacy

A study evaluated the antibacterial activity of piperidine derivatives against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for selected strains were reported as follows:

| Bacterial Strain | MIC (mg/mL) |

|---|---|

| Staphylococcus aureus | 0.025 |

| Escherichia coli | 0.020 |

| Bacillus subtilis | 0.015 |

The results indicated that the compound exhibited significant antibacterial effects, particularly against Staphylococcus aureus and Escherichia coli .

Antifungal Activity

In addition to its antibacterial properties, this compound has been assessed for antifungal activity.

Case Study: Antifungal Efficacy

In vitro tests demonstrated the antifungal activity of the compound against various fungal strains. The following MIC values were obtained:

| Fungal Strain | MIC (mg/mL) |

|---|---|

| Candida albicans | 0.030 |

| Aspergillus niger | 0.040 |

These findings suggest that the compound is effective against common fungal pathogens, making it a candidate for further development in antifungal therapies .

Neuropharmacological Effects

The potential neuropharmacological effects of this compound have also been explored. Piperidine derivatives are known for their influence on neurotransmitter systems.

Case Study: Neuropharmacological Activity

Research indicates that certain piperidine derivatives exhibit antidepressant and antipsychotic properties. For instance, compounds similar to this compound have been shown to interact with serotonin receptors, potentially leading to mood-enhancing effects .

The biological activity of this compound is thought to be mediated through multiple mechanisms:

- Antibacterial Mechanism : Disruption of bacterial cell wall synthesis and inhibition of protein synthesis.

- Antifungal Mechanism : Interference with fungal cell membrane integrity.

- Neuropharmacological Mechanism : Modulation of neurotransmitter levels, particularly serotonin and dopamine.

Q & A

Q. What are the critical safety considerations for handling 2-(3-(hydroxymethyl)piperidin-1-yl)acetic acid in laboratory settings?

Methodological Answer:

- Hazard Classification: Structural analogs (e.g., pyridinyl acetic acids) are classified under GHS Category 4 for acute toxicity (oral, dermal, inhalation) . Use protective equipment (gloves, goggles, lab coat) and work in a fume hood.

- First Aid: For skin/eye contact, rinse with water for 15+ minutes and seek medical attention. For inhalation, move to fresh air and monitor respiratory symptoms .

- Storage: Store in a tightly sealed container in a cool, dry, ventilated area, away from incompatible materials (strong acids/bases, oxidizing agents) .

Q. How can researchers confirm the purity and structural identity of this compound?

Methodological Answer:

- Analytical Techniques:

- HPLC-MS: Use reversed-phase HPLC with a C18 column (mobile phase: water/acetonitrile with 0.1% formic acid) coupled to mass spectrometry for purity assessment and molecular ion confirmation .

- NMR: Perform - and -NMR in deuterated solvents (e.g., DO or DMSO-d) to verify the hydroxymethyl piperidine and acetic acid moieties. Key signals: δ ~3.5–4.0 ppm (CHOH), δ ~3.0–3.5 ppm (piperidine N-CH-COOH) .

Advanced Research Questions

Q. What strategies are effective for synthesizing this compound with high enantiomeric purity?

Methodological Answer:

- Chiral Resolution: Use (R)- or (S)-3-hydroxymethylpiperidine as a starting material. React with bromoacetic acid under basic conditions (e.g., NaHCO) in DMF at 60°C for 12 hours. Monitor reaction progress via TLC (silica gel, eluent: ethyl acetate/methanol 4:1) .

- Enzymatic Methods: Employ lipases (e.g., Candida antarctica) for kinetic resolution of racemic intermediates. Optimize solvent (e.g., tert-butanol) and temperature (30–40°C) to enhance enantioselectivity .

Q. How does the compound’s stability vary under different pH and temperature conditions?

Methodological Answer:

- pH Stability Testing: Prepare solutions in buffers (pH 2–12) and incubate at 25°C and 40°C. Analyze degradation products via LC-MS at 0, 24, and 48 hours. The hydroxymethyl group may undergo oxidation at pH >10, forming a ketone derivative .

- Thermal Stability: Use differential scanning calorimetry (DSC) to identify decomposition temperatures. Store lyophilized samples at -20°C to prevent hydrolysis of the acetic acid moiety .

Q. What experimental approaches can elucidate metabolic pathways of this compound in vitro?

Methodological Answer:

- Hepatocyte Incubation: Incubate with primary human hepatocytes (1 µM compound, 37°C, 5% CO) for 0–6 hours. Quench reactions with acetonitrile and analyze metabolites via UPLC-QTOF-MS. Look for glucuronidation (mass shift +176 Da) or oxidation (e.g., hydroxymethyl to carboxylate) .

- CYP Enzyme Inhibition: Use CYP450 isoform-specific inhibitors (e.g., ketoconazole for CYP3A4) to identify enzymes responsible for oxidative metabolism .

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

Methodological Answer:

- Batch Consistency: Ensure rigorous quality control (e.g., peptide content analysis, TFA removal <1%) if batch-to-batch variability is suspected .

- Assay Optimization: Replicate experiments under standardized conditions (e.g., cell passage number, serum-free media). Use orthogonal assays (e.g., SPR for binding affinity vs. functional cell assays) to confirm activity .

Q. What computational methods are suitable for predicting the compound’s interactions with biological targets?

Methodological Answer:

- Molecular Docking: Use AutoDock Vina with crystal structures of targets (e.g., GPCRs or enzymes). Focus on the piperidine ring’s conformation and hydrogen bonding between the acetic acid group and catalytic residues .

- MD Simulations: Run 100 ns simulations in GROMACS to assess stability of ligand-target complexes. Analyze root-mean-square deviation (RMSD) of the hydroxymethyl group to identify flexible regions .

Q. How can the compound’s potential for off-target effects be systematically evaluated?

Methodological Answer:

- Off-Target Screening: Use a broad-panel kinase assay (e.g., Eurofins KinaseProfiler) at 10 µM concentration. Prioritize hits with >50% inhibition for IC determination .

- Proteomics Profiling: Perform thermal shift assays (TSA) with human cell lysates to identify proteins with altered stability upon compound binding .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.